molecular formula C10H12O6S B105753 Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate CAS No. 1822-66-8

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Cat. No. B105753
CAS RN: 1822-66-8
M. Wt: 260.27 g/mol
InChI Key: YOKOBAHUBJPMGP-UHFFFAOYSA-N
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Patent
US08461355B2

Procedure details

The diethyl thioglycolate and diethyl oxalate are mixed, and then added to a first solution containing a first electron donor in the microwave reactor. The microwave reactor is heated by the 2.45 GHz microwave at a power of 100-500 W to perform a condensation reaction for 20-60 minutes to obtain 2,5-diethoxycarbonyl-3,4-dihydroxythiophene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH2:6][S:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:5].[C:14](OCC)(=[O:20])[C:15](OCC)=[O:16]>>[CH2:12]([O:11][C:9]([C:8]1[S:7][C:6]([C:4]([O:3][CH2:2][CH3:1])=[O:5])=[C:14]([OH:20])[C:15]=1[OH:16])=[O:10])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)CSCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a first solution
ADDITION
Type
ADDITION
Details
containing a first electron donor in the microwave reactor
TEMPERATURE
Type
TEMPERATURE
Details
The microwave reactor is heated by the 2.45 GHz microwave at a power of 100-500 W
CUSTOM
Type
CUSTOM
Details
a condensation reaction for 20-60 minutes
Duration
40 (± 20) min

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1SC(=C(C1O)O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.